molecular formula C10H12N2O4S B1149316 N-[2-(acetylsulfamoyl)phenyl]acetamide CAS No. 17800-60-1

N-[2-(acetylsulfamoyl)phenyl]acetamide

Cat. No.: B1149316
CAS No.: 17800-60-1
M. Wt: 256.276
InChI Key: WDBXQFPHAMUDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylsulfamoyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. This compound is characterized by the presence of an acetamide group linked to a phenyl ring, which is further substituted with an acetylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. The general reaction scheme is as follows:

    Starting Material: 2-aminobenzenesulfonamide

    Reagent: Acetic anhydride

    Conditions: Room temperature, solvent (e.g., dichloromethane)

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted acetamides

Scientific Research Applications

N-[2-(acetylsulfamoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(acetylsulfamoyl)phenyl]acetamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]acetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-phenylacetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide

Uniqueness

N-[2-(acetylsulfamoyl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its pharmacological properties and reactivity. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets.

Properties

IUPAC Name

N-[2-(acetylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7(13)11-9-5-3-4-6-10(9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBXQFPHAMUDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.